molecular formula C14H9BrN2O2 B1376892 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione CAS No. 954240-66-5

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione

Cat. No.: B1376892
CAS No.: 954240-66-5
M. Wt: 317.14 g/mol
InChI Key: CURVTBUTMQTNFW-UHFFFAOYSA-N
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Description

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromomethyl group attached to the pyridine ring and the isoindoline-1,3-dione core makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione, also known as 3-Bromomethyl-5-phthalimido-pyridine, are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine receptors by binding to the allosteric sites of these receptors . This interaction can modulate the receptor’s activity, leading to changes in the signal transduction pathways associated with these receptors.

Biochemical Pathways

The affected pathways primarily involve the dopaminergic signaling pathway . The binding of the compound to the dopamine receptors can influence the downstream effects of this pathway, potentially affecting mood, reward mechanisms, and motor control .

Result of Action

Biochemical Analysis

Biochemical Properties

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the human dopamine receptor D2, where it acts as a ligand, binding to the receptor’s allosteric site and modulating its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis and necrosis, thereby reducing cell viability . It also affects cell signaling pathways by interacting with key proteins and enzymes, leading to altered gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the dopamine receptor D2, and modulates their activity by altering their conformation and function . This compound also inhibits enzyme activity, such as the aggregation of β-amyloid proteins, by binding to their active sites and preventing their normal function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound exhibits stability under various conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that this compound maintains its activity over extended periods, although some degradation may occur . In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and modulating neurotransmitter activity . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the levels of key metabolites and influencing enzyme activity . For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects . The interactions with transporters and binding proteins influence the compound’s localization and activity within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it interacts with transcription factors and influences gene expression . Its subcellular localization is crucial for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . The bromomethyl group can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

    Sodium borohydride (NaBH4): Commonly used for reduction reactions.

    Potassium permanganate (KMnO4): Used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: Used in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biological Studies: Serves as a probe for studying biological pathways and molecular interactions.

    Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione

Uniqueness

2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione is unique due to the presence of the bromomethyl group on the pyridine ring, which enhances its reactivity and allows for the introduction of various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds and materials.

Properties

IUPAC Name

2-[5-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-6-9-5-10(8-16-7-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURVTBUTMQTNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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